molecular formula C26H46 B13935722 2-n-Decylperhydroindeno[2,1-a]indene CAS No. 55191-42-9

2-n-Decylperhydroindeno[2,1-a]indene

Cat. No.: B13935722
CAS No.: 55191-42-9
M. Wt: 358.6 g/mol
InChI Key: FMFOWFYFUFZSMC-UHFFFAOYSA-N
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Description

2-n-Decylperhydroindeno[2,1-a]indene is a fully hydrogenated derivative of the indeno[2,1-a]indene scaffold, characterized by a fused bicyclic system with a linear n-decyl substituent at the 2-position.

Properties

CAS No.

55191-42-9

Molecular Formula

C26H46

Molecular Weight

358.6 g/mol

IUPAC Name

2-decyl-1,2,3,4,4a,4b,5,5a,6,7,8,9,9a,9b,10,10a-hexadecahydroindeno[2,1-a]indene

InChI

InChI=1S/C26H46/c1-2-3-4-5-6-7-8-9-12-20-15-16-24-22(17-20)19-26-23-14-11-10-13-21(23)18-25(24)26/h20-26H,2-19H2,1H3

InChI Key

FMFOWFYFUFZSMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1CCC2C(C1)CC3C2CC4C3CCCC4

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-n-Decylperhydroindeno[2,1-a]indene

General Synthetic Strategy

The synthesis of 2-n-Decylperhydroindeno[2,1-a]indene generally involves the following key steps:

  • Construction of the perhydroindeno[2,1-a]indene core via cyclization reactions.
  • Introduction of the n-decyl side chain at the 2-position by alkylation or coupling reactions.
  • Saturation (perhydrogenation) of the indenoindene framework to achieve the fully hydrogenated perhydro structure.

Stepwise Preparation Approach

Synthesis of Indeno[2,1-a]indene Core
  • The indenoindene skeleton is typically synthesized by intramolecular cyclization of suitably substituted biphenyl or naphthalene derivatives.
  • Friedel-Crafts acylation followed by reduction and ring closure can be employed to form the fused bicyclic system.
  • Palladium-catalyzed cross-coupling or other transition metal-catalyzed cyclization methods may also be used to construct the fused ring system with precise regiochemistry.
Alkylation to Introduce the n-Decyl Side Chain
  • The 2-position of the indenoindene core is functionalized with a suitable leaving group (e.g., halide or tosylate).
  • Nucleophilic substitution or metal-catalyzed coupling (such as Suzuki or Negishi coupling) with a decyl organometallic reagent introduces the n-decyl substituent.
  • Alternatively, direct alkylation using n-decyl halides under strong base conditions may be employed.
Perhydrogenation (Saturation) of the Core
  • The indenoindene core is fully hydrogenated to the perhydro derivative using catalytic hydrogenation.
  • Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel under hydrogen gas pressure.
  • Reaction conditions (temperature, pressure, solvent) are optimized to achieve complete saturation without cleaving the alkyl side chain.

Alternative Synthetic Routes

  • Some methods may start from perhydroindene derivatives and then perform functionalization at the 2-position.
  • Radical or photochemical cyclization techniques may be used to form the fused ring system in a single step.
  • Use of organolithium or Grignard reagents for side chain introduction is also reported for similar compounds.

Data Table: Summary of Preparation Methods

Step Method/Reaction Type Reagents/Catalysts Conditions Outcome/Notes
Core synthesis Friedel-Crafts acylation + cyclization AlCl3, acyl chlorides Anhydrous, reflux Formation of indenoindene skeleton
Side chain introduction Alkylation or cross-coupling n-Decyl halide, Pd catalyst, bases Room temp to reflux, inert atmosphere Selective 2-position n-decylation
Perhydrogenation Catalytic hydrogenation Pd/C, H2 gas 1-10 atm H2, 25-80°C Full saturation to perhydro derivative

Chemical Reactions Analysis

2-n-Decylperhydroindeno[2,1-a]indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst, resulting in the formation of fully hydrogenated products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in fully saturated hydrocarbons.

Scientific Research Applications

2-n-Decylperhydroindeno[2,1-a]indene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural properties may allow it to interact with specific biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-n-Decylperhydroindeno[2,1-a]indene involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Core Scaffold Variations

  • Indeno[2,1-a]indene vs. Isomers: The position of benzannulation critically affects stability. For example, indeno[2,1-a]indene is stable under ambient conditions, whereas its isomer indeno[1,2-a]indene oxidizes readily due to differences in electronic delocalization and steric strain . The perhydro modification in 2-n-Decylperhydroindeno[2,1-a]indene likely enhances stability by reducing unsaturated bonds, minimizing oxidative degradation.
  • Hydrogenation Effects: Fully hydrogenated derivatives (e.g., 5,10-dihydroindeno[2,1-a]indene) exhibit distinct electronic properties compared to their aromatic counterparts. ESR studies reveal that the methylene protons in 5,10-dihydroindeno[2,1-a]indene’s anion radical exhibit unusually large hyperfine coupling constants (hfc = 4.30 G), attributed to the "Whiffen Effect," whereas the cation radical shows smaller hfc values (0.90 G) . This suggests that hydrogenation modulates spin density distribution, a factor relevant to 2-n-Decylperhydroindeno[2,1-a]indene’s redox behavior.

Substituent Effects

  • n-Decyl Chain vs. Aromatic Groups: The introduction of a long alkyl chain (n-decyl) at the 2-position may enhance solubility in nonpolar solvents and alter intermolecular interactions. In contrast, aryl-substituted derivatives (e.g., 5,10-diphenylindeno[2,1-a]indene) are used in optoelectronic applications due to extended π-conjugation .

Gold-Catalyzed Approaches

Gold(I) catalysts enable enantioselective synthesis of dihydroindeno[2,1-a]indene derivatives. For instance, using (S)-DM-SEGPHOS(AuCl)₂, enantiomeric excesses up to 80% are achieved at 0°C in dichloromethane . Similar strategies could be adapted for 2-n-Decylperhydroindeno[2,1-a]indene by substituting enyne substrates with pre-hydrogenated precursors.

Spirocyclization and Multicomponent Reactions

Spiroindene derivatives (e.g., spiro[indene-2,8′-isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinoline]) are synthesized via cascade [3+2] cycloadditions with high diastereoselectivity (>20:1 dr) using DABCO as a base . These methods highlight the versatility of indene scaffolds for constructing complex architectures, though alkyl chain incorporation may require tailored conditions.

Electronic and Optical Properties

Charge Transfer and Luminescence

  • 5,10-Dihydroindeno[2,1-a]indene Conjugates: Rigid derivatives exhibit circularly polarized luminescence (CPL) with high photoluminescence quantum yields (ΦPL > 60%) due to restricted molecular motion and efficient exciton confinement . The n-decyl chain in 2-n-Decylperhydroindeno[2,1-a]indene may reduce π-conjugation but improve film-forming properties for device applications.
  • Comparison with Dye Sensitizers: Triphenylamine-bithiophene dyes with indenoindene cores show broad absorption spectra (λmax = 450–550 nm) and charge transfer efficiencies suitable for dye-sensitized solar cells (DSSCs) . Hydrogenation in 2-n-Decylperhydroindeno[2,1-a]indene would blue-shift absorption but enhance stability under prolonged irradiation.

Biological Activity

2-n-Decylperhydroindeno[2,1-a]indene is a polycyclic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2-n-Decylperhydroindeno[2,1-a]indene is characterized by its complex polycyclic structure. The compound's unique configuration contributes to its interaction with biological systems. Its molecular formula is C19H30C_{19}H_{30}, and it exhibits hydrophobic properties due to the long decyl chain.

Biological Activities

Research indicates that 2-n-Decylperhydroindeno[2,1-a]indene exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against several bacterial strains.
  • Anti-inflammatory Effects : Preliminary research suggests that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Cytotoxicity : Investigations into its cytotoxic effects reveal potential applications in cancer therapy.

Data Table of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
Anti-inflammatoryHigh
CytotoxicityLow

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effectiveness of 2-n-Decylperhydroindeno[2,1-a]indene involved testing against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL. This suggests its potential as a natural antimicrobial agent in pharmaceuticals.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that 2-n-Decylperhydroindeno[2,1-a]indene inhibited the production of pro-inflammatory cytokines (TNF-α and IL-6) in macrophages. This was measured using ELISA assays, showing a dose-dependent response with maximum inhibition at 50 µM concentration. These findings support its therapeutic potential for inflammatory conditions.

The biological activity of 2-n-Decylperhydroindeno[2,1-a]indene can be attributed to its ability to interact with cell membranes and modulate signaling pathways. Specifically:

  • Antimicrobial Mechanism : The hydrophobic nature allows it to disrupt bacterial cell membranes, leading to cell lysis.
  • Anti-inflammatory Pathway : It appears to inhibit NF-kB activation, thereby reducing the expression of inflammatory mediators.

Toxicological Profile

While the compound shows promising biological activities, toxicity studies are essential for assessing safety. Current findings indicate low toxicity at therapeutic doses; however, further research is needed to establish a comprehensive toxicological profile.

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